Bis(2-chloro-1-methylethyl) ether

Description

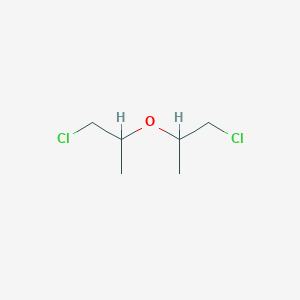

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(1-chloropropan-2-yloxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFYJCYNJLBDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O, Array | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020167 | |

| Record name | bis(2-Chloro-1-methylethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-chloro-1-methylethyl)ether is a colorless to light brown liquid. Odor threshold concentration 200 micrograms/liter. (NTP, 1992), Colorless to light brown liquid; [CAMEO] Colorless liquid; [MSDSonline], COLOURLESS-TO-BROWN OILY LIQUID. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

369.3 °F at 760 mmHg (NTP, 1992), 187 °C @ 760 MM HG, 187 °C | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (NTP, 1992), 85 °C, 185 °F (Open cup), 85 °C o.c. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), MISCIBLE IN ORGANIC SOLVENTS, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER, ACETONE, Water solubility of 1700 ppm at 20 °C., Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1122 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C/4 °C, PER CENT IN SATURATED AIR: 0.12 @ 25 °C, 760 MM HG; DENSITY OF SATURATED AIR: 1.05 @ 25 °C, 760 MM HG (AIR= 1), Relative density (water = 1): 1.1 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (AIR= 1), Relative vapor density (air = 1): 6 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 85.3 °F (NTP, 1992), 0.56 [mmHg], 0.56 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 75 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Available in research quantities as a mixture containing approximately 30% of the isomeric 2-chloro-1-methylethyl(2-chloro-n-propyl)ether and smaller amounts of other isomers as impurities. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

108-60-1 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DCIP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2'-oxybis[1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(2-Chloro-1-methylethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICHLORODIISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JJZ8LER32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-143 °F (NTP, 1992), -96.8 TO -101.8 °C, -97 - -102 °C | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloro-1-methylethyl) ether, with the CAS number 108-60-1, is a chlorinated aliphatic ether that has garnered attention due to its presence as an industrial byproduct and its toxicological profile. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, metabolism, and toxicological effects, with a focus on the molecular mechanisms of its action. This document is intended to serve as a valuable resource for professionals in research, chemical safety, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-chloro-2-(1-chloropropan-2-yloxy)propane | [1] |

| Synonyms | 2,2'-Oxybis(1-chloropropane), Dichlorodiisopropyl ether, DCIP | [2][3] |

| CAS Number | 108-60-1 | [1][3][4] |

| Molecular Formula | C₆H₁₂Cl₂O | [1][3][4] |

| Molecular Weight | 171.07 g/mol | [4][5] |

| Appearance | Colorless to light brown liquid | [1] |

| Boiling Point | 187 °C (369.3°F) at 760 mmHg | [2][5] |

| Melting Point | -97 to -102 °C (-143°F) | [5][6] |

| Density | 1.1122 g/cm³ at 20 °C (68°F) | [5] |

| Vapor Pressure | 0.1 mmHg at 20 °C (68°F) | [5] |

| Water Solubility | < 0.1 mg/mL at 22 °C (72°F) | [5] |

| Flash Point | 85 °C (185°F) | [5] |

Synthesis and Industrial Production

This compound is not typically produced as a primary product. Instead, it is a significant byproduct in the industrial synthesis of propylene oxide and propylene glycol.[2][7][8] The chlorohydrin process for propylene oxide production, which involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrochlorination, is a major source of this compound. During this process, side reactions can lead to the formation of this compound.

Postulated Laboratory Synthesis: Williamson Ether Synthesis

Hypothetical Experimental Protocol:

-

Alkoxide Formation: 1-chloropropan-2-ol is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the sodium 1-chloro-2-propoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Nucleophilic Substitution: To the solution of the alkoxide, an equimolar amount of 1,2-dichloropropane is added. The reaction mixture is then heated to facilitate the SN2 reaction, where the alkoxide displaces one of the chloride ions from 1,2-dichloropropane.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Analytical Methodology

The detection and quantification of this compound in various matrices are crucial for environmental monitoring and toxicological studies. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and effective analytical technique.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a water sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS)

-

Helium (carrier gas)

-

This compound standard

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

Sample vials

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

A known volume of the water sample (e.g., 1 liter) is placed in a separatory funnel.

-

The sample is extracted three times with dichloromethane (60 mL each time).

-

The combined organic extracts are passed through a column of anhydrous sodium sulfate to remove any residual water.

-

The extract is concentrated to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: 1 µL of the concentrated extract is injected into the GC-MS system.

-

GC Conditions:

-

Inlet temperature: 250°C

-

Oven program: Initial temperature of 40°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Carrier gas flow rate (Helium): 1 mL/min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: 40-400 m/z.

-

-

-

Data Analysis:

-

The retention time and mass spectrum of the analyte in the sample are compared to those of a pure standard of this compound.

-

Quantification is achieved by creating a calibration curve using standards of known concentrations.

-

Metabolism

Studies in rats have shown that this compound is metabolized through two primary pathways: ether cleavage and oxidative dechlorination.[2] Following oral administration, the major urinary metabolites identified were 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine. The formation of the latter metabolite suggests the cleavage of the ether bond and subsequent conjugation with glutathione.

Toxicology and Mechanism of Action

This compound is classified as a substance with limited evidence of carcinogenicity in experimental animals.[3] Studies in mice have shown increased incidences of lung adenomas and hepatocellular carcinomas.[3]

Genotoxicity

The genotoxicity of this compound is a key aspect of its toxicological profile. Like other haloethers, it is considered a potential alkylating agent. Alkylating agents can react with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations if not repaired, potentially initiating the process of carcinogenesis. The chlorine atoms in this compound increase the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack by DNA bases, particularly the N7 position of guanine.

Potential Involvement of Oxidative Stress and Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is limited, its metabolism and the nature of its reactive intermediates suggest a potential role for oxidative stress. The metabolic activation of haloalkanes and haloethers can generate reactive oxygen species (ROS), leading to cellular damage.

A key cellular defense mechanism against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway . Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, upregulating their expression. It is plausible that exposure to this compound could modulate this pathway, although further research is needed to confirm this hypothesis.

Conclusion

This compound is a compound of interest due to its industrial prevalence and toxicological properties. This guide has summarized its key characteristics, including its physicochemical properties, formation, analytical detection, metabolism, and toxicological profile. The probable mechanism of its genotoxicity involves the formation of DNA adducts by reactive electrophilic metabolites. While direct evidence is still needed, the involvement of oxidative stress and the Nrf2 signaling pathway is a plausible area for future investigation. This information provides a solid foundation for researchers, scientists, and drug development professionals working with or encountering this compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. DNA adducts of halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA adducts of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(2-chloro-1-methylethyl)ether (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]

- 7. m.youtube.com [m.youtube.com]

- 8. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to the Structural Isomers of Bis(2-chloro-1-methylethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-chloro-1-methylethyl) ether and its structural isomers, with a focus on their chemical properties, synthesis, analytical characterization, and metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Introduction and Nomenclature

This compound (CAS RN 108-60-1) is a chlorinated aliphatic ether that has seen use as a solvent and soil fumigant.[1][2][3] It is also a significant byproduct in the manufacturing of propylene oxide and propylene glycol.[1][2][3] A notable point of confusion in the scientific literature is the historical misidentification and naming of its structural isomers. The primary isomer of concern is 2,2'-oxybis(2-chloropropane) (CAS RN 39638-32-9). The name "bis(2-chloroisopropyl) ether" has been ambiguously used to refer to both of these compounds in the past.[4] For clarity, this guide will adhere to the systematic IUPAC nomenclature.

Structural Isomers

The molecular formula C₆H₁₂Cl₂O gives rise to several structural isomers. The most prominent of these are detailed below.

Caption: Chemical structures of the two primary isomers.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound. Data for its primary isomer, 2,2'-oxybis(2-chloropropane), is limited as it is not a common industrial product.[4]

Table 1: Physicochemical Properties of this compound (CAS 108-60-1)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Cl₂O | [5] |

| Molecular Weight | 171.06 g/mol | [5] |

| Boiling Point | 187.4 °C | [5] |

| Melting Point | -96.9 °C | [5] |

| Density | 1.112 g/cm³ at 20 °C | [5] |

| Water Solubility | 1,700 mg/L at 20 °C | [5] |

| log Kₒw | 2.48 | [5] |

| Vapor Pressure | 0.7 mmHg at 20 °C | [5] |

| Refractive Index | 1.4505 at 20 °C | [5] |

Table 2: Toxicological Data for this compound (CAS 108-60-1)

| Parameter | Value | Species | Reference(s) |

| LD₅₀ (oral) | 240 mg/kg | Rat | [6] |

| Carcinogenicity | Limited evidence in animals | Mouse | [2][3] |

| Mutagenicity | Weakly mutagenic in S. typhimurium TA1535 | Bacteria | [2] |

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Route (Williamson Ether Synthesis):

The synthesis would proceed in two main steps:

-

Formation of the alkoxide from 1-chloro-2-propanol.

-

Reaction of the alkoxide with a second molecule of 1-chloro-2-propanol.

General Experimental Protocol:

-

Step 1: Alkoxide Formation

-

To a solution of 1-chloro-2-propanol in an aprotic solvent such as THF, add a strong base like sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

-

-

Step 2: Ether Formation

-

To the freshly prepared alkoxide solution, add a stoichiometric equivalent of 1-chloro-2-propanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

An alternative approach involves the reaction of a suitable diol, such as dipropylene glycol, with a chlorinating agent like thionyl chloride (SOCl₂), as demonstrated for the synthesis of the related bis(2-chloroethyl) ether.[10]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of this compound and its isomers.

General GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent, such as dichloromethane or hexane.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the isomers based on their retention times and mass fragmentation patterns. The mass spectrum of this compound is characterized by prominent peaks at m/z 45, 121, and 41.[5]

Metabolic Pathway and Toxicokinetics

While detailed metabolic pathways for this compound are not fully elucidated, data from animal studies and related compounds provide insights into its toxicokinetics and biotransformation.[1][2] For the related compound bis(2-chloroethyl) ether, metabolism is known to proceed via hydroxylation to form thiodiglycolic acid.[11][12] A similar pathway can be proposed for this compound.

In rats administered an oral dose, peak blood levels are reached in 2-4 hours.[1][2] The elimination is monophasic with a half-life of approximately two days.[1][2] In rhesus monkeys, a biphasic elimination is observed with half-lives of 5 hours and two days.[1][2] A significant portion of an oral dose is exhaled as CO₂ in rats, suggesting cleavage of the ether bond.[1][2]

Caption: A proposed metabolic pathway for this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound and its isomers.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Bis(2-chloro-1-methylethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bis(2-chloro-1-methylethyl)ether (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. This compound | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis of Bis(2-chloro-1-methylethyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloro-1-methylethyl) ether is a chlorinated organic compound of interest for various research applications. While it is primarily known as a byproduct of industrial propylene oxide production, this guide outlines a plausible laboratory-scale synthesis pathway. The proposed synthesis is based on the well-established Williamson ether synthesis, adapted for the specific reactivity of the precursor, 1-chloro-2-propanol. This document provides a detailed, theoretical experimental protocol, potential side reactions, and relevant data presented in a clear, structured format. The logical workflow of the synthesis is also visualized using a DOT language diagram.

Introduction

This compound, also known as dichlorodiisopropyl ether, is a colorless liquid. It is primarily generated as a byproduct in the manufacturing of propylene oxide and propylene glycol.[1] Historically, it has seen use as a solvent and a soil fumigant. Due to its formation as an industrial byproduct, dedicated large-scale synthesis is not common. However, for research and developmental purposes, a reliable laboratory-scale synthesis route is desirable. This guide proposes a synthesis pathway via the Williamson ether synthesis, a robust method for preparing symmetrical and unsymmetrical ethers.[2][3][4]

Proposed Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, which is a symmetrical ether derived from a secondary alcohol, the synthesis presents a challenge due to competing elimination reactions.[4][5] The proposed pathway involves two main steps:

-

Formation of the Alkoxide: 1-chloro-2-propanol is deprotonated by a strong base to form the corresponding alkoxide.

-

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and reacts with another molecule of a suitable alkyl halide, in this case, a derivative of 1-chloro-2-propanol, via an SN2 reaction to form the ether.

The overall reaction is as follows:

2 CH₃CHClCH₂OH + 2 NaH → 2 CH₃CHClCH₂ONa + 2 H₂ CH₃CHClCH₂ONa + CH₃CHClCH₂Cl → (CH₃CHClCH₂)₂O + NaCl

A more direct approach for a symmetrical ether is the acid-catalyzed dehydration of the corresponding alcohol. However, for secondary alcohols, this method is often unsuccessful due to the prevalence of alkene formation.[6]

Logical Workflow of the Synthesis

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

This protocol is a theoretical procedure based on the principles of Williamson ether synthesis and should be adapted and optimized under appropriate laboratory safety protocols.

Materials and Reagents:

-

1-chloro-2-propanol (Reagent grade, anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1-chloro-2-propyl tosylate (can be synthesized from 1-chloro-2-propanol and tosyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and a nitrogen inlet

-

Magnetic stirrer with a heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Alkoxide Formation:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 1-chloro-2-propanol (1.0 equivalent) dissolved in anhydrous THF via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

-

Ether Formation:

-

To the freshly prepared alkoxide solution, add 1-chloro-2-propyl tosylate (1.0 equivalent) dissolved in anhydrous THF dropwise at room temperature. The use of a tosylate as the electrophile is preferred over the corresponding alkyl chloride to improve the reaction rate and yield.

-

After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactant and Reagent Quantities (Theoretical)

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 1-Chloro-2-propanol | 94.54 | 0.1 | 9.45 | 8.48 | 1.115 |

| Sodium Hydride (60%) | 24.00 | 0.11 | 4.4 (of dispersion) | - | - |

| 1-Chloro-2-propyl tosylate | 248.72 | 0.1 | 24.87 | - | - |

| Anhydrous THF | 72.11 | - | - | 200 | 0.889 |

Table 2: Reaction Conditions

| Parameter | Value |

| Alkoxide Formation Temperature | 0 °C to Room Temperature |

| Ether Formation Temperature | Reflux (~66 °C) |

| Reaction Time (Alkoxide Formation) | 1 hour |

| Reaction Time (Ether Formation) | 4-6 hours |

| Atmosphere | Inert (Nitrogen) |

Potential Side Reactions and Considerations

The primary competing reaction in the synthesis of ethers from secondary alcohols is the E2 elimination reaction. This is particularly relevant when using a strong, sterically unhindered base like the alkoxide of 1-chloro-2-propanol.

Side Reaction Pathway

Caption: E2 elimination as a potential side reaction.

To minimize this side reaction, it is crucial to control the reaction temperature and to use a good leaving group like a tosylate, which can favor the SN2 pathway.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the laboratory synthesis of this compound. By employing a modified Williamson ether synthesis, researchers can potentially produce this compound for further study. The provided experimental protocol, data tables, and diagrams offer a solid starting point for the practical execution of this synthesis. Careful consideration of the potential side reactions is paramount to achieving a reasonable yield of the desired product. Further experimental optimization will likely be necessary to refine the reaction conditions and purification procedures.

References

- 1. Bis(2-chloro-1-methylethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. forums.studentdoctor.net [forums.studentdoctor.net]

- 6. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]

Toxicological Profile of Bis(2-chloro-1-methylethyl) ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloro-1-methylethyl) ether (BCMEE), with the CAS Registry Number 108-60-1, is a halogenated ether that has seen use as a solvent and soil fumigant.[1][2] It is also a significant by-product in the manufacturing of propylene oxide and propylene glycol, leading to potential environmental and occupational exposures.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of BCMEE, with a focus on quantitative data, experimental methodologies, and mechanistic insights to support risk assessment and inform safety protocols in research and development settings.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological potential and environmental fate. Key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 108-60-1 | [3] |

| Molecular Formula | C₆H₁₂Cl₂O | [4] |

| Molecular Weight | 171.07 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 187 °C | [6] |

| Melting Point | -97 °C | [5] |

| Vapor Pressure | 1 mmHg at 29.6 °C | [5] |

| Water Solubility | < 0.1 mg/mL at 22 °C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.58 | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration in rats, this compound is absorbed, with peak blood concentrations of radioactivity observed 2-4 hours post-dosing.[2] The elimination from the blood in rats is monophasic with a half-life of approximately two days, while in rhesus monkeys, it follows a biphasic elimination with half-lives of 5 hours and two days.[2]

Metabolism of BCMEE is a critical determinant of its toxicity. The primary metabolic pathway for many halogenated hydrocarbons involves conjugation with glutathione (GSH), a process that can lead to either detoxification or bioactivation.[7][8][9] For halogenated alkenes, this pathway can involve the formation of cysteine S-conjugates, which are then substrates for the renal enzyme cysteine conjugate β-lyase, leading to the formation of reactive thiols that can cause cellular damage.[7][8][9][10] While specific studies on BCMEE are limited, it is plausible that it undergoes a similar metabolic fate. The metabolism can also be mediated by cytochrome P450 enzymes, particularly CYP2E1, which is known to metabolize a variety of halogenated hydrocarbons.[11][12]

Excretion of BCMEE metabolites occurs primarily through the urine.[2]

Proposed Metabolic Pathway

The following diagram illustrates a proposed metabolic pathway for this compound, integrating the roles of cytochrome P450 and glutathione conjugation.

References

- 1. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis(2-chloro-1-methylethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Abstract for TR-239 [ntp.niehs.nih.gov]

- 4. This compound: Target Organs and Levels of Evidence for TR-239 [ntp.niehs.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivation of nephrotoxic haloalkenes by glutathione conjugation: formation of toxic and mutagenic intermediates by cysteine conjugate beta-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of renal metabolism in risk to toxic chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenicity of Bis(2-chloro-1-methylethyl) ether: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenicity of technical-grade bis(2-chloro-1-methylethyl) ether (BCMEE). Primarily drawing from the National Toxicology Program (NTP) technical reports, this document synthesizes the key findings from long-term animal bioassays in rodents. Quantitative data on tumor incidence are presented in detailed tables, and the experimental methodologies are thoroughly described to aid in the interpretation and replication of these pivotal studies. Additionally, this guide illustrates the experimental workflow, the logical framework of the carcinogenicity assessment, and a proposed metabolic pathway leading to potential genotoxicity, using Graphviz diagrams. The evidence points to a carcinogenic effect in mice, specifically targeting the liver and lungs, while no significant carcinogenic activity was observed in rats under the tested conditions. This document is intended to be a critical resource for professionals involved in chemical safety assessment and drug development.

Introduction

This compound (CAS No. 108-60-1) is an industrial chemical that has been used as a solvent and soil fumigant. It is also a byproduct in the manufacturing of propylene oxide and propylene glycol.[1][2] Concerns over its potential health effects prompted a series of toxicological and carcinogenicity studies. This guide focuses on the long-term carcinogenicity bioassays conducted by the National Cancer Institute (NCI) and the National Toxicology Program (NTP), which form the primary basis for the carcinogenicity assessment of this compound. The technical-grade BCMEE used in these studies was a mixture containing approximately 70% this compound and 30% 2-chloro-1-methylethyl(2-chloropropyl) ether.[3][4]

Carcinogenicity Studies in Rodents

The carcinogenic potential of technical-grade BCMEE has been evaluated in two primary long-term gavage studies in B6C3F1 mice and F344 rats.

Mouse Bioassay (NTP TR-239)

In a study conducted by the NTP, technical-grade BCMEE was administered by gavage to B6C3F1 mice for 103 weeks.[5] The study revealed clear evidence of carcinogenic activity in both male and female mice.

Groups of 50 male and 50 female B6C3F1 mice, 5-6 weeks of age, were administered technical-grade BCMEE in corn oil by gavage, 5 days per week for 103 weeks. Dose levels were 0 (vehicle control), 100, and 200 mg/kg of body weight per day. A group of untreated control mice of each sex was also maintained. Animals were observed for clinical signs of toxicity, and body weights were recorded weekly for the first 12 weeks and monthly thereafter. At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy. Histopathological examinations were performed on all major tissues and organs and on all gross lesions.[5]

The administration of technical-grade BCMEE resulted in a statistically significant increase in the incidence of hepatocellular neoplasms in male mice and alveolar/bronchiolar neoplasms in both male and female mice.

Table 1: Incidence of Primary Tumors in B6C3F1 Mice Treated with Technical-Grade this compound

| Tumor Type | Sex | Vehicle Control | Low Dose (100 mg/kg) | High Dose (200 mg/kg) |

| Hepatocellular Adenoma or Carcinoma | Male | 13/50 (26%) | 23/50 (46%) | 27/50 (54%) |

| Female | 7/50 (14%) | 7/50 (14%) | 5/50 (10%) | |

| Hepatocellular Carcinoma | Male | 6/50 (12%) | 13/50 (26%) | 17/50 (34%) |

| Female | 1/50 (2%) | 2/50 (4%) | 2/50 (4%) | |

| Alveolar/Bronchiolar Adenoma or Carcinoma | Male | 6/50 (12%) | 15/50 (30%) | 13/50 (26%) |

| Female | 1/50 (2%) | 4/50 (8%) | 10/50 (20%) | |

| Alveolar/Bronchiolar Adenoma | Male | 5/50 (10%) | 13/50 (26%) | 11/50 (22%) |

| Female | 1/50 (2%) | 4/50 (8%) | 8/50 (16%) |

Source: NTP Technical Report 239[5]

Rat Bioassay (NCI-CG-TR-191)

In an earlier study by the NCI, technical-grade BCMEE was administered by gavage to F344 rats for 103 weeks.[3] In contrast to the findings in mice, this study did not demonstrate a carcinogenic effect in rats under the conditions of the bioassay.

Groups of 50 male and 50 female F344 rats, 3-4 weeks of age, were administered technical-grade BCMEE in corn oil by gavage, 5 days per week for 103 weeks. Dose levels were 0 (vehicle control), 100, and 200 mg/kg of body weight per day. An untreated control group of 50 rats of each sex was also included. The observation and pathology procedures were similar to those in the mouse bioassay.[3]

No statistically significant increase in the incidence of any tumor type was observed in the dosed groups of either sex when compared to the vehicle controls. However, the study's sensitivity may have been compromised by dose-related mortality, particularly in the high-dose groups.[3][4]

Table 2: Survival and Tumor Incidence in F344 Rats Treated with Technical-Grade this compound

| Parameter | Sex | Vehicle Control | Low Dose (100 mg/kg) | High Dose (200 mg/kg) |

| Survival at 104-105 Weeks | Male | 39/50 (78%) | 34/50 (68%) | 16/50 (32%) |

| Female | 32/50 (64%) | 15/50 (30%) | 2/50 (4%) | |

| Total Tumors (Any Site) | Male | 39/50 (78%) | 32/50 (64%) | 15/50 (30%) |

| Female | 30/50 (60%) | 13/50 (26%) | 2/50 (4%) |

Source: NCI-CG-TR-191[3]

Genotoxicity

This compound has shown evidence of genotoxicity in some short-term tests. It was found to be weakly mutagenic in Salmonella typhimurium strain TA1535 in the presence of a metabolic activation system and induced mutations at the tk locus in mouse lymphoma cells.[1][2] However, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster.[1] This genotoxic potential provides a plausible mechanism for the observed carcinogenicity in mice.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the long-term carcinogenicity bioassays conducted by the NTP.

References

- 1. Bis(2-chloro-1-methylethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Abstract for TR-239 [ntp.niehs.nih.gov]

Environmental Fate and Transport of 2,6-Dichlorophenolindophenol (DCIP): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,6-Dichlorophenolindophenol (DCIP) is a redox-active compound widely utilized in biochemical and microbiological research as an indicator of electron transport and enzymatic activity. Despite its common laboratory use, comprehensive data on its environmental fate and transport are scarce. This technical guide synthesizes available information on DCIP and structurally related dichlorophenols to provide a predictive overview of its behavior in the environment. This document outlines its physicochemical properties, potential degradation pathways—including abiotic and biotic processes—and mobility in soil and water. The information is intended to support environmental risk assessments and guide further research into the ecological impact of this compound.

Physicochemical Properties of DCIP

| Property | Value / Information | Significance for Environmental Fate | Reference(s) |

| Chemical Formula | C₁₂H₇Cl₂NO₂ | Provides the elemental composition. | [1] |

| Molar Mass | 268.09 g·mol⁻¹ | Influences diffusion and volatility. | [1] |

| Appearance | Dark green to black powder. | Basic physical state at standard conditions. | [2] |

| Water Solubility | Soluble in water and alcohol. | High water solubility suggests potential for significant mobility in aqueous environments and leaching through soil profiles. | [2] |

| Vapor Pressure | Negligible as a solid. | Low volatility indicates that atmospheric transport in the gaseous phase is unlikely to be a significant pathway. | [3] |

| Stability | Stable under normal conditions, but solutions have a poor shelf life. Unstable in strongly acidic solutions (pH < 2). | Susceptible to degradation in aqueous solutions over time and rapid decomposition in highly acidic environments. | [2][4][5] |

| Octanol-Water Partition Coefficient (Kow) | No data available. | This is a critical missing parameter for assessing bioaccumulation potential and sorption to organic matter. | |

| Organic Carbon-Water Partition Coefficient (Koc) | No data available. | Essential for predicting sorption to soil and sediment, which governs its mobility. |

Environmental Fate: Degradation Pathways

The environmental persistence of DCIP is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (photodegradation, hydrolysis) and biotic (microbial degradation).

Abiotic Degradation

DCIP is a colored dye that absorbs light, making it susceptible to photochemical reactions. When exposed to light, particularly in the presence of photosensitizers, DCIP can be reduced, leading to its decolorization from blue to colorless.[1][6] This process is pH-dependent, with enhanced rates observed at lower pH values.[6] For instance, the photoreduction of DCIP using methylene blue as a photosensitizer is significantly faster at pH 6.9 compared to pH 7.4.[6]

Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂) under UV irradiation, have been shown to effectively degrade DCIP and the related compound 2,6-dichlorophenol (2,6-DCP).[7][8] Studies on 2,6-DCP have demonstrated that complete degradation can be achieved, with the reaction following pseudo-first-order kinetics.[8] The degradation efficiency is influenced by parameters such as catalyst dose and pH, with optimal degradation often occurring in acidic conditions.[8]

The photodegradation of DCIP can also be initiated by other photoactive materials. For example, nylon treated with 2-anthraquinone sulfonate sodium (2-AQS) can generate reactive oxygen species (ROS) like hydroxyl radicals under UVA light, which in turn degrade DCIP.[9]

While specific hydrolysis data for DCIP is limited, its instability in strongly acidic solutions suggests that acid-catalyzed hydrolysis could be a relevant degradation pathway under certain environmental conditions.[5] However, under typical environmental pH ranges (pH 4-9), the significance of hydrolysis relative to other degradation processes is not well-documented.

Biotic Degradation

Information directly pertaining to the microbial degradation of DCIP as a primary substrate is scarce. However, its role as a redox indicator is predicated on its reduction by microbial metabolic activity.[10][11] This suggests that microorganisms possess the enzymatic machinery to reduce DCIP, which is the initial step in many degradation pathways.

Extrapolating from studies on other dichlorophenols, such as 2,4-DCP and 2,6-DCP, provides insight into potential biotic fate. Numerous bacterial strains have been identified that can utilize dichlorophenols as their sole source of carbon and energy.[12][13] For instance, Ralstonia basilensis RK1 has been shown to mineralize 2,6-DCP in soil.[14][15] The degradation of chlorophenols by microorganisms is often an aerobic process initiated by mono- or dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and subsequent mineralization.[12][13]

Key factors influencing the biodegradation of dichlorophenols in soil include:

-

Temperature: Lower temperatures can significantly reduce biodegradation rates.[15]

-

pH: The optimal pH for degradation varies depending on the microbial species.[16]

-

Substrate Concentration: High concentrations of chlorophenols can be toxic to microorganisms.[15]

-

Organic Matter: The presence of other organic substrates can influence degradation rates.[15]

-

Oxygen Availability: Aerobic conditions are generally required for the complete mineralization of chlorophenols.[13]

Environmental Transport

The transport of DCIP in the environment will be governed by its interaction with soil, sediment, and water.

Mobility in Soil

The high water solubility of DCIP suggests a high potential for mobility in soils.[2] However, this mobility will be significantly influenced by sorption processes. For related chlorophenols, sorption to soil is strongly dependent on:

-

Soil Organic Carbon Content: Chlorophenols tend to sorb to organic matter. Higher organic carbon content generally leads to greater sorption and reduced mobility.[17]

-

Soil pH: As acidic compounds, the sorption of chlorophenols decreases with increasing pH. This is because at higher pH, the phenolic group deprotonates, forming an anionic species that is more water-soluble and subject to electrostatic repulsion from negatively charged soil surfaces.[17][18]

While specific Koc values for DCIP are unavailable, it is reasonable to assume its transport will be highly dependent on these same soil properties. In sandy soils with low organic matter, DCIP is expected to be highly mobile and prone to leaching.[19]

Transport in Water

Given its solubility, DCIP released into aquatic systems will primarily exist in the dissolved phase. Its transport will follow the movement of the water body. In the water column, photodegradation is likely to be a primary attenuation mechanism. Sorption to suspended sediments and organic matter will also occur, influencing its overall distribution and persistence.

Experimental Protocols

This section details methodologies relevant to assessing the environmental fate of DCIP, drawn from studies on DCIP and related chlorophenols.

Photodegradation Assessment

Objective: To determine the rate of DCIP degradation under specific light conditions.

Methodology:

-

Prepare an aqueous solution of DCIP of a known concentration (e.g., 0.10 mM) in a suitable buffer (e.g., 10 mM phosphate buffer at a specific pH).[6]

-

If investigating photocatalysis, add a catalyst such as TiO₂ at a specific loading (e.g., 1.25 g/L).[8]

-

Place the solution in a photoreactor and irradiate with a light source (e.g., red light with maximum output at 660 nm for photoreduction, or a UV lamp for photocatalysis).[6][8]

-

At set time intervals, withdraw an aliquot of the suspension.[8]

-

If a catalyst is used, filter the sample through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.[8]

-

Measure the absorbance of the solution at the maximum wavelength (λ_max) for DCIP (approx. 600-605 nm) using a UV-Vis spectrophotometer.[6][7]

-

Calculate the concentration of DCIP remaining at each time point using a calibration curve. The percentage degradation can be calculated as: % Degradation = 100 × (C₀ - C) / C₀, where C₀ is the initial concentration and C is the concentration after irradiation.[8]

Biodegradation Assessment in Soil

Objective: To determine the rate of microbial degradation of a dichlorophenol in a soil matrix.

Methodology (adapted from 2,6-DCP studies):

-

Prepare soil microcosms using soil with known properties (pH, organic matter content, etc.).[14]

-

Spike the soil with a known concentration of the test compound (e.g., 2,6-DCP). To study mineralization, U-¹⁴C-labeled compound can be used.[14]

-

For bioaugmentation studies, inoculate the soil with a specific bacterial strain known to degrade the compound (e.g., Ralstonia basilensis RK1).[14]

-

Adjust environmental parameters as required for the study (e.g., temperature, moisture content, addition of other substrates).[15]

-

Incubate the microcosms under controlled conditions (e.g., 20°C in the dark).[15]

-

For mineralization studies, trap the evolved ¹⁴CO₂ in a sodium hydroxide solution and quantify using liquid scintillation counting.[14]

-

For disappearance studies, sacrifice replicate microcosms at time intervals. Extract the remaining compound from the soil using an appropriate solvent and analyze the concentration via methods like High-Performance Liquid Chromatography (HPLC).[20]

Data Gaps and Future Research

This review highlights significant gaps in the understanding of DCIP's environmental fate and transport. Key areas for future research include:

-

Determination of Physicochemical Properties: Experimental measurement of Kow, Koc, and water solubility under various pH and temperature conditions is essential for accurate environmental modeling.

-

Biodegradation Studies: Isolation and characterization of microorganisms capable of degrading DCIP as a sole carbon source are needed. Studies should investigate degradation pathways and determine rates in various environmental matrices (soil, water, sediment).

-

Toxicity Assessment: Ecotoxicological studies are required to determine the toxicity of DCIP and its degradation products to representative aquatic and terrestrial organisms.

-

Mobility Studies: Column transport and batch sorption-desorption experiments are needed to quantify DCIP's mobility in different soil types.

Conclusion